Tris(perfluorophenyl)borane

Olefin Polymerization Cocatalyst Catalyst Activation

Tris(perfluorophenyl)borane (B(C₆F₅)₃) delivers unparalleled Lewis acidity (FIA=106 kcal/mol, AN=82) as a bench-stable crystalline solid—eliminating the handling hazards of gaseous BF₃/BCl₃. Its unique steric bulk enables Frustrated Lewis Pair H₂/CO₂ activation; boosts metallocene catalyst productivity 6.4-fold over MAO systems; and catalyzes hydrosilylation at 1–4% loading without toxic heavy metals. Thermally stable beyond 270°C, water-tolerant, and ideal for pharmaceutical intermediates and electronic materials where metal contamination is critical. Procure with confidence for FLP research, polymerization activation, and metal-free catalysis.

Molecular Formula C18BF15
Molecular Weight 512.0 g/mol
CAS No. 1109-15-5
Cat. No. B072294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(perfluorophenyl)borane
CAS1109-15-5
Synonymstris(pentafluorophenyl)borane
Molecular FormulaC18BF15
Molecular Weight512.0 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C18BF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25
InChIKeyOBAJXDYVZBHCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(perfluorophenyl)borane (CAS 1109-15-5): A Foundational Lewis Acid for Precision Catalysis and Polymer Synthesis


Tris(perfluorophenyl)borane (B(C₆F₅)₃), CAS 1109-15-5, is a strong, neutral, non-oxidizing organoborane Lewis acid defined by its unique steric bulk and electronic tunability, which arises from its three electron-withdrawing pentafluorophenyl groups [1]. This white to off-white crystalline solid, with a melting point of 126-131 °C, is characterized by high thermal stability, oxygen resistance, and notable water tolerance, distinguishing it from traditional boron trihalides [2]. It serves as a cornerstone in modern organic and organometallic chemistry for applications ranging from Frustrated Lewis Pair (FLP) hydrogen activations to metal-free catalysis and as a specialized cocatalyst in olefin polymerization [3].

Why In-Class Lewis Acids Cannot Replace Tris(perfluorophenyl)borane (1109-15-5) in Advanced Applications


While several boranes exhibit strong Lewis acidity, in-class compounds cannot be simply interchanged with Tris(perfluorophenyl)borane (B(C₆F₅)₃). Its unique combination of high Lewis acidity, quantified by a Fluoride Ion Affinity (FIA) of 106 kcal/mol and a Gutmann-Beckett Acceptor Number (AN) of 82, is coupled with operational advantages [1]. Unlike gaseous and highly reactive BF₃ or BCl₃, B(C₆F₅)₃ is a bench-stable, easy-to-handle solid with thermal stability exceeding 270 °C . Its electron-deficient nature and significant steric hindrance are critical for achieving 'frustration' in FLP chemistry, a property absent in smaller or less bulky analogs [2]. These fundamental differences result in distinct mechanistic pathways and divergent catalytic outcomes in processes like hydrosilylation and polymerization, as detailed in the quantitative evidence below.

Quantitative Evidence for the Differentiated Performance of Tris(perfluorophenyl)borane (1109-15-5) vs. Analogs


Tris(perfluorophenyl)borane Exhibits 6.4-Fold Greater Polymerization Activity Than Standard MAO Systems

When used in conjunction with a Ni(II)/MAO catalyst for the addition polymerization of norbornene, B(C₆F₅)₃ significantly enhances catalytic activity compared to using MAO alone. The catalyst system employing B(C₆F₅)₃ demonstrated a 6.4-fold increase in activity over the baseline MAO system. In contrast, substituting B(C₆F₅)₃ with less acidic boranes like BPh₃, BEt₃, or even the stronger Lewis acid BF₃·OBu₂, did not produce the same enhancement, indicating a specific and optimal interaction with the active metal center [1].

Olefin Polymerization Cocatalyst Catalyst Activation

Fluoride Ion Affinity (FIA) of B(C₆F₅)₃ Exceeds BF₃ by 25 kcal/mol and is 15x Higher than an o-Carborane-Based Borane

The Lewis acidity of B(C₆F₅)₃, as measured by Fluoride Ion Affinity (FIA), is exceptionally high, providing a direct quantitative basis for its reactivity. Its FIA of 106 kcal/mol is significantly greater than that of the archetypal strong Lewis acid BF₃ (81 kcal/mol) [1]. Furthermore, in a competitive fluoride exchange experiment with the Lewis acidic triarylborane (2) bearing peripheral o-carborane cages, B(C₆F₅)₃ exhibited a 15-fold higher fluorophilicity, confirming its superior Lewis acidity in a direct head-to-head comparison [2].

Lewis Acidity Fluoride Ion Affinity Electrophilicity

B(C₆F₅)₃ is a Solid Lewis Acid, Offering Superior Handling Safety Over Gaseous BF₃ and BCl₃

In contrast to the common boron trihalide Lewis acids BF₃ and BCl₃, which are corrosive and toxic gases at standard temperature and pressure, B(C₆F₅)₃ is a powdery solid . This fundamental difference in physical state significantly reduces the complexity, cost, and hazards associated with its storage and use. Furthermore, B(C₆F₅)₃ demonstrates high thermal stability, remaining stable up to 270 °C, and is resistant to water and oxygen, whereas BF₃ and BCl₃ react violently with moisture and require stringent anhydrous and inert handling conditions [1].

Physical Properties Process Safety Handling

B(C₆F₅)₃ Favors Polymer Chain Propagation in Ethylene Polymerization, While BF₃ Favors Oligomerization

In a computational study of neutral methallyl Ni(II) catalysts for ethylene oligomerization and polymerization, the choice of boron cocatalyst dictated the dominant reaction pathway and final product [1]. The use of B(C₆F₅)₃ as a co-activator favored a pathway leading to chain propagation and the formation of long-chain polymers. In contrast, the use of BF₃ favored a different pathway, leading to β-hydrogen elimination and chain oligomerization. This mechanistic divergence is attributed to the specific electronic and steric properties of B(C₆F₅)₃, which influences the energy landscape of the active site.

Olefin Polymerization Cocatalyst Selectivity Polymer Microstructure

B(C₆F₅)₃ and BPh₃ Catalyze Hydrosilylation via Distinct Mechanistic Pathways, Leading to Divergent Chemoselectivity

While both B(C₆F₅)₃ and the less electrophilic BPh₃ can catalyze hydrosilylation reactions, they do so via fundamentally different mechanisms, resulting in distinct chemoselectivity profiles [1]. BPh₃, for example, is a superior catalyst for the chemoselective reduction of tertiary amides in the presence of other reducible functional groups like ketones, esters, and imines. Preliminary mechanistic studies confirm that the hydrosilylation pathway with BPh₃ is distinct from that of the more electrophilic B(C₆F₅)₃. Conversely, for the N-methylation of amines with CO₂ and phenylsilane, BPh₃ shows high activity whereas B(C₆F₅)₃ is essentially inactive [2].

Hydrosilylation Catalysis Mechanism Chemoselectivity

High-Value Application Scenarios for Tris(perfluorophenyl)borane (1109-15-5) Based on Its Quantified Differentiation


High-Activity Cocatalyst for Polyolefin Manufacturing

For industrial metallocene or post-metallocene polyolefin processes, B(C₆F₅)₃ serves as a critical activator that enables high catalyst productivity while minimizing cocatalyst usage. As demonstrated by a 6.4-fold activity increase over standard MAO systems in norbornene polymerization [1], its incorporation can significantly boost reactor throughput and reduce operational costs. Its ability to stabilize active centers also leads to more consistent polymer molecular weights compared to mixed alkylaluminum/MAO systems [2].

Metal-Free Catalysis for the Synthesis of High-Value Intermediates

B(C₆F₅)₃ is the catalyst of choice for hydrosilylation reactions requiring high electrophilicity, such as the reduction of challenging carbonyls or imines at low catalyst loadings (1-4%) [3]. Its solid-state and water-tolerant nature make it exceptionally practical for both academic and industrial settings [4]. This avoids the use of toxic heavy metals and simplifies purification, which is a key advantage in the synthesis of pharmaceutical intermediates and electronic materials where metal contamination is a critical concern.

Frustrated Lewis Pair (FLP) Chemistry for Metal-Free Hydrogen Activation

B(C₆F₅)₃ is the foundational Lewis acid component in Frustrated Lewis Pair (FLP) chemistry, a field enabling metal-free activation of small molecules like H₂ and CO₂ [5]. Its unique combination of extreme Lewis acidity (FIA = 106 kcal/mol) and steric bulk is essential for achieving the 'frustration' required for these reactions. This technology is being developed for greener hydrogenation processes and CO₂ valorization, with B(C₆F₅)₃ being the benchmark compound against which new FLP systems are measured.

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